molecular formula C18H17N3O2 B11599982 N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide

N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide

Cat. No.: B11599982
M. Wt: 307.3 g/mol
InChI Key: BJEVBFPBUIENNM-NDENLUEZSA-N
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Description

N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide is a chemical compound with the following properties:

    Chemical Formula: CHNO

    CAS Number: 1284266-34-7

    Molecular Weight: 334.381 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves the condensation of 1H-indole-7-carbohydrazide with 4-methoxybenzaldehyde. The reaction proceeds via the formation of a Schiff base (imine) linkage. The reaction scheme can be represented as follows:

Indole-7-carbohydrazide+4-methoxybenzaldehydeCondensationN’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide\text{Indole-7-carbohydrazide} + \text{4-methoxybenzaldehyde} \xrightarrow{\text{Condensation}} \text{N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide} Indole-7-carbohydrazide+4-methoxybenzaldehydeCondensation​N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide

Reaction Conditions::
  • Solvent: Typically, organic solvents such as ethanol or methanol are used.
  • Catalyst: Acidic or basic catalysts may be employed to facilitate the condensation reaction.
  • Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods:: While industrial-scale production methods may vary, the laboratory-scale synthesis provides a foundation for larger-scale processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions under appropriate conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:: The major products depend on the specific reaction conditions and the functional groups present. For example, reduction may yield the corresponding hydrazine derivative.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It could serve as a potential drug candidate due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: It may be used in the design of functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

Similar compounds include:

    N’-[(1Z)-1-(4-Hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide:

    N’-[(1Z)-1-(4-Ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide:

    N’-[(1Z)-1-(4-Methoxyphenyl)ethylidene)3(4-methylphenyl)-1H-pyrazole-5-carbohydrazide:

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1H-indole-7-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-12(13-6-8-15(23-2)9-7-13)20-21-18(22)16-5-3-4-14-10-11-19-17(14)16/h3-11,19H,1-2H3,(H,21,22)/b20-12-

InChI Key

BJEVBFPBUIENNM-NDENLUEZSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC2=C1NC=C2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=C1NC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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